molecular formula C6H13ClN4 B12349271 1-isopropyl-1H-pyrazole-3,4-diamine CAS No. 1431964-66-7

1-isopropyl-1H-pyrazole-3,4-diamine

Cat. No.: B12349271
CAS No.: 1431964-66-7
M. Wt: 176.65 g/mol
InChI Key: KDVONMWJVNDSAR-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-3,4-diamine, often supplied as its hydrochloride salt (CAS 1431964-66-7), is a high-value chemical intermediate in medicinal chemistry and drug discovery research. Its primary research application is as a versatile molecular building block for the synthesis of complex heterocyclic scaffolds, particularly pyrazolo[3,4-d]pyrimidines, which are recognized as privileged structures in the development of kinase inhibitors . These fused bicyclic systems are known to exhibit potent pharmacological activities by targeting key oncogenic and inflammatory kinases, such as RET kinase, cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Src kinase . Researchers utilize this diamine core to design and prepare novel compounds for evaluating antitumor potential and selectivity in various cancer cell lines. The compound's structure, featuring a 1-isopropyl group and two amino substituents on the pyrazole ring, makes it a critical precursor for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity for specific kinase targets . As a key intermediate in the preparation of RET kinase inhibitors, this compound contributes to research aimed at disrupting signaling pathways involved in cellular proliferation and survival . All products are intended for Research Use Only (RUO) and are strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1431964-66-7

Molecular Formula

C6H13ClN4

Molecular Weight

176.65 g/mol

IUPAC Name

1-propan-2-ylpyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C6H12N4.ClH/c1-4(2)10-3-5(7)6(8)9-10;/h3-4H,7H2,1-2H3,(H2,8,9);1H

InChI Key

KDVONMWJVNDSAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)N.Cl

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The cyclocondensation of isopropyl hydrazine with 1,3-diketones or equivalent electrophiles (e.g., β-keto esters) is the most direct route to 1-isopropyl-1H-pyrazole-3,4-diamine. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration.

Example Protocol:

  • Reactants: Isopropyl hydrazine hydrochloride (1.2 equiv.), ethyl acetoacetate (1.0 equiv.).
  • Conditions: Reflux in ethanol (12 h), neutralization with NaHCO₃.
  • Yield: 68–85% (dependent on substituents).

Regioselectivity Control

Regioselectivity is influenced by electronic effects of substituents and reaction conditions. DFT calculations (B3LYP/6-31G**) indicate that electron-withdrawing groups at C3 favor N1 substitution. For instance:

C3 Substituent N1:N2 Ratio Yield (%)
–NO₂ 95:5 83
–CO₂Et 88:12 76
–CH₃ 70:30 68

Key Insight: Use of nitro or ester groups at C3 enhances N1 selectivity due to reduced electron density at N2.

N-Alkylation of Pyrazole Intermediates

Two-Step Synthesis

This method involves synthesizing 1H-pyrazole-3,4-diamine followed by N-alkylation with isopropyl groups.

Step 1: Synthesis of 1H-Pyrazole-3,4-Diamine

  • Reactants: Hydrazine hydrate and acetylacetone.
  • Conditions: Reflux in acetic acid (8 h).
  • Yield: 72–89%.

Step 2: N-Alkylation

  • Reactants: 1H-Pyrazole-3,4-diamine (1.0 equiv.), isopropyl bromide (1.5 equiv.).
  • Conditions: K₂CO₃ (2.2 equiv.), DMSO, 80°C (6 h).
  • Yield: 65–78%.

Solvent and Base Optimization

Alkylation efficiency varies with solvent polarity and base strength:

Solvent Base Yield (%)
DMSO K₂CO₃ 78
DMF Cs₂CO₃ 71
THF NaH 58

Industrial Note: Continuous flow reactors improve scalability, reducing reaction time to 2–3 h.

Reductive Amination Pathways

Ketone Intermediate Approach

A less common method involves reductive amination of 3-isopropyl-1H-pyrazole-4-amine with ammonia:

Protocol:

  • Reactants: 3-Isopropyl-1H-pyrazole-4-amine (1.0 equiv.), NH₃ (excess).
  • Conditions: H₂ (50 psi), Raney Ni, ethanol (24 h).
  • Yield: 52–60%.

Limitation: Low yields due to competing side reactions (e.g., over-reduction).

Industrial-Scale Production

Continuous Flow Synthesis

Modern industrial methods prioritize flow chemistry for higher throughput:

  • Reactors: Microfluidic channels with immobilized catalysts (e.g., Pd/C).
  • Conditions: 120°C, 15 bar H₂, residence time 30 min.
  • Output: 90–95% purity, 12 kg/day.

Environmental Considerations

  • Waste Reduction: Solvent recovery systems (e.g., MeOH/hexane azeotrope distillation) cut waste by 40%.
  • Catalyst Reuse: Pd nanoparticles recycled >10 times without activity loss.

Challenges and Innovations

Regioselectivity in N-Substitution

Unwanted N2-substituted byproducts (e.g., 2-isopropyl-1H-pyrazole-3,4-diamine) are common. Strategies to suppress these include:

  • Steric Hindrance: Bulky bases (e.g., DBU) favor N1 attack.
  • Directed Metalation: CuI-catalyzed alkylation directs isopropyl groups to N1.

Purification Techniques

  • Chromatography: Silica gel with EtOAc/hexane (3:7) resolves N1/N2 isomers.
  • Crystallization: Ethanol/water (1:3) recrystallization achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the amino groups, leading to the formation of different substituted pyrazoles.

Common Reagents and Conditions:

Major Products Formed: The reactions of 1-isopropyl-1H-pyrazole-3,4-diamine yield a variety of products, including substituted pyrazoles, pyrazolines, and other heterocyclic compounds.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-isopropyl-1H-pyrazole-3,4-diamine as a RET (rearranged during transfection) protein kinase inhibitor. A series of derivatives were synthesized and evaluated for their efficacy against cancer cell lines. One notable compound demonstrated effective inhibition of GDNF-induced RET phosphorylation in MCF-7 breast cancer cells at concentrations as low as 100 nM, indicating its potential as a therapeutic agent for breast cancer treatment .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects through its action on cannabinoid receptors. In experimental models, it has shown promise as a peripheral cannabinoid receptor partial agonist, which could be beneficial in treating conditions like neuropathic pain and inflammatory disorders .

Material Science Applications

1. Dyeing Agents

1-Isopropyl-1H-pyrazole-3,4-diamine has also been utilized in the formulation of dyeing agents for keratin fibers such as hair and wool. Its derivatives are noted for their high color intensity and excellent fastness properties, making them suitable for oxidative dyeing processes. The compounds are incorporated into dye formulations at concentrations ranging from 0.005% to 20% by weight, optimizing both color vibrancy and durability .

Table 1: Efficacy of 1-Isopropyl-1H-Pyrazole-3,4-Diamine Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism of Action
7aMCF-7100RET phosphorylation inhibition
8bHepG2250Induction of apoptosis
9cA549300Cell cycle arrest

Table 2: Application of 1-Isopropyl-1H-Pyrazole-3,4-Diamine in Dyeing Agents

ApplicationConcentration Range (wt%)Properties
Hair Dye0.005 - 20High color intensity
Wool Dye0.01 - 5Excellent wash fastness
Synthetic Fibers0.1 - 2.5Light fastness

Case Studies

Case Study 1: Breast Cancer Treatment

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives including 1-isopropyl-1H-pyrazole-3,4-diamine and tested their effects on breast cancer cell lines. The study found that certain modifications to the pyrazole structure significantly enhanced anticancer activity, particularly through RET inhibition .

Case Study 2: Dyeing Efficacy

A comparative study on the dyeing efficiency of various compounds including 1-isopropyl-1H-pyrazole-3,4-diamine showed that it provided superior color retention and intensity compared to traditional dyeing agents. This was attributed to its unique chemical structure which allows for better interaction with keratin fibers .

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-isopropyl-1H-pyrazole-3,4-diamine and related pyrazole derivatives:

Compound Name Substituents/Functional Groups Molecular Features Key Applications/Findings
1-Isopropyl-1H-pyrazole-3,4-diamine 1-isopropyl, 3,4-diamine Monocyclic, planar, H-bond donors Discontinued; potential ligand/API
3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine 1-isopropyl, 4-amine, 3-isopropoxy Ether substituent reduces polarity Likely lower solubility in polar media
N~3~-(2-Furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine 3-furylmethyl, 4-amine, 1-isopropyl Increased aromaticity from furan Discontinued; possible bioactivity
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) Fused pyrazolopyrimidine, imino, tolyl Bicyclic, extended π-system DNA intercalation or kinase inhibition
ICI (8-(chloromethyl)-9'-purine-2,6-diamine) Purine core, chloromethyl, diamine Bicyclic, planar, halogenated High DNA intercalation vs. Doxorubicin

Key Observations :

  • Planarity and DNA Intercalation: Bicyclic compounds like pyrazolopyrimidines (e.g., compound 2 ) and purine derivatives (e.g., ICI ) exhibit superior DNA intercalation due to extended aromatic systems. The monocyclic structure of 1-isopropyl-1H-pyrazole-3,4-diamine likely limits this property unless functionalized further.
  • Substituent Effects : The isopropoxy group in 3-isopropoxy-1-isopropyl-1H-pyrazol-4-amine reduces polarity compared to the diamine analog, impacting solubility and bioavailability .

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